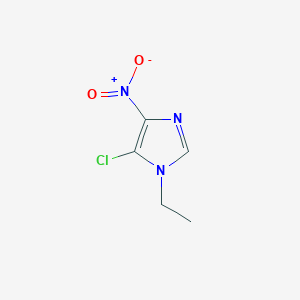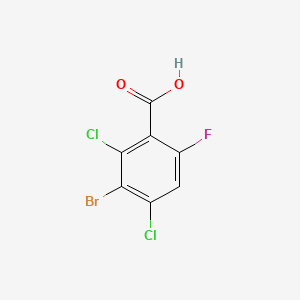
1-(3-Bromo-5-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative with a methoxy group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methoxyphenyl ethan-1-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-(3-Bromo-5-methoxyphenyl)ethanone.
Reduction: 1-(3-Methoxyphenyl)ethan-1-ol.
Substitution: 1-(3-Azido-5-methoxyphenyl)ethan-1-ol.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Bromo-2-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group at the 2-position.
1-(3-Bromo-4-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group at the 4-position.
1-(3-Bromo-5-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-6,11H,1-2H3 |
InChI Key |
KYINFRISJBDQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



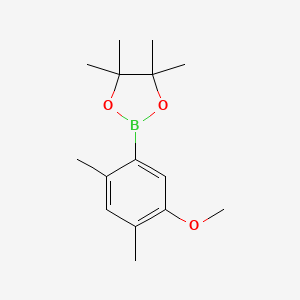
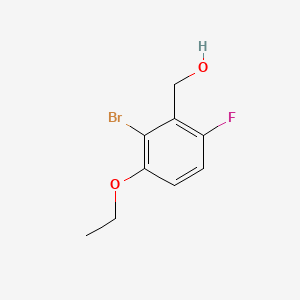

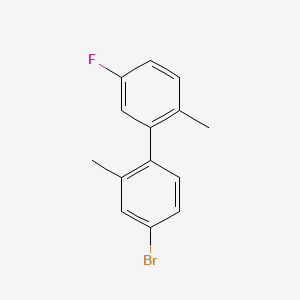
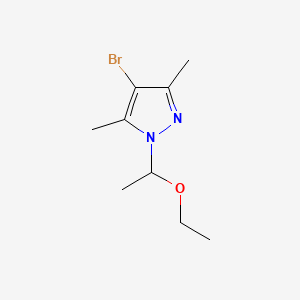
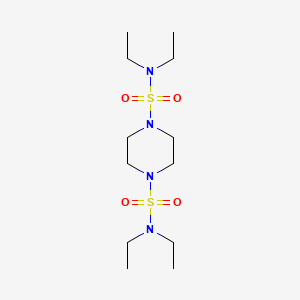
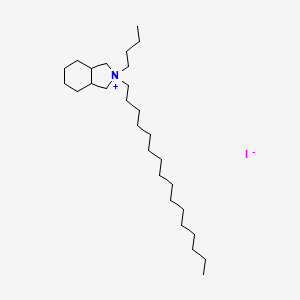
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
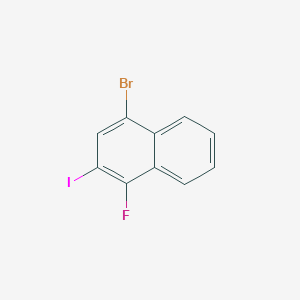
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
